REACTION_CXSMILES
|
C[Si](C)(C)[C:3]1[CH:10]=[CH:9][C:6](C=O)=[C:5]([C:11]#[CH:12])[CH:4]=1.[C:15](=[O:18])([O-])[O-].[Na+].[Na+]>CO>[C:11]([C:5]1[CH:6]=[CH:9][C:10]([CH:15]=[O:18])=[CH:3][CH:4]=1)#[CH:12] |f:1.2.3|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C[Si](C1=CC(=C(C=O)C=C1)C#C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 30 minutes under nitrogen gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the product was stirred for another 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at a reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed with a 5% aqueous solution of sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane, anhydrous sodium sulfate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the product was dried
|
Type
|
FILTRATION
|
Details
|
The dried product was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was dried in a vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |